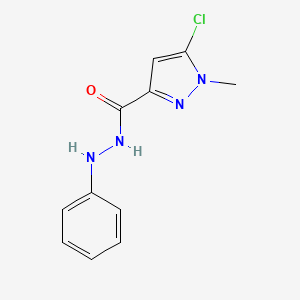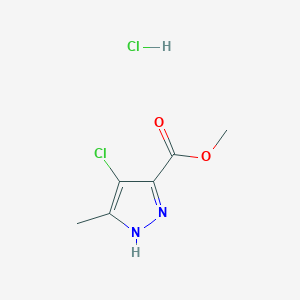
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents, followed by hydroxylation and methoxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene or vanillin derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine, hydroxyl, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the fluorine atom.
2-Fluorobenzaldehyde: Lacks the hydroxyl and methoxy groups.
3-Hydroxy-4-methoxybenzaldehyde: Lacks the fluorine atom
Uniqueness
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is unique due to the presence of all three substituents (fluorine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
79418-75-0 |
|---|---|
Formule moléculaire |
C8H7FO3 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
2-fluoro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 |
Clé InChI |
BRSYNKIMKYLHJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)








